An In-depth Technical Guide to the Chemical Properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
An In-depth Technical Guide to the Chemical Properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of pharmaceutical compounds.[1] Its trifluoromethyl group imparts unique properties that are highly sought after in drug design to enhance metabolic stability and binding affinity.[2][3]
Core Chemical and Physical Properties
3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a solid at room temperature. Key quantitative data regarding its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H7F3O2 | [4] |
| Molecular Weight | 156.10 g/mol | |
| Melting Point | 66-71 °C | |
| Boiling Point | 76-77 °C | [5] |
| CAS Number | 889940-13-0 | |
| Form | Powder | |
| Assay | 97% |
Spectroscopic Data
Expected Spectroscopic Characteristics:
-
¹H NMR: A singlet corresponding to the six protons of the two methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Signals for the quaternary carbon attached to the trifluoromethyl group, the two equivalent methyl carbons, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon of the CF3 group will likely show a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
FT-IR: A broad absorption band characteristic of the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and strong C-F stretching bands.
-
Mass Spectrometry: The molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. The fragmentation of related polyfluoroalkyl compounds can be complex, sometimes involving rearrangements and the loss of fluorinated silyl groups if derivatized.[8]
Experimental Protocols
Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid via Hydrolysis of Nitrile Precursor
A common and effective method for the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is the hydrolysis of its corresponding nitrile, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[9]
Materials:
-
3,3,3-trifluoro-2,2-dimethylpropanenitrile
-
5 M Sodium Hydroxide (NaOH) aqueous solution
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
1L four-necked flask
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry and clean 1L four-necked flask, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.
-
Add 500 ml of a 5 mol/L sodium hydroxide aqueous solution to the flask.[9]
-
Stir the mixture well and heat to a temperature of 90-100 °C.
-
Reflux the mixture overnight, monitoring the reaction until the starting nitrile is completely consumed (e.g., by GC analysis).[9]
-
Once the reaction is complete, cool the mixture.
-
Acidify the reaction mixture to a pH of 1 using concentrated hydrochloric acid.[9]
-
Continue stirring for 30 minutes. A white solid of the desired product should precipitate.
-
Extract the product with 50 ml of dichloromethane three times.[9]
-
Combine the organic layers and concentrate using a rotary evaporator to yield the white solid product. This method has been reported to yield the product with 84.3% yield and a purity of 98% by GC.[9]
Purification by Recrystallization
For obtaining a higher purity solid product, recrystallization is a standard technique. The choice of solvent is crucial for effective purification.
General Protocol:
-
Select a suitable solvent in which the 3,3,3-Trifluoro-2,2-dimethylpropanoic acid has low solubility at room temperature but high solubility at the solvent's boiling point.[10]
-
Dissolve the crude solid in a minimal amount of the hot solvent.[10]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[10]
-
Dry the crystals thoroughly to remove any residual solvent. The purity can be assessed by melting point analysis.[10]
Role in Drug Development: A Case Study of Alpelisib
3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a key intermediate in the synthesis of Alpelisib (brand name Piqray), a targeted therapy for certain types of breast cancer.[11] Alpelisib is a selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα).[11]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13][14] In many cancers, mutations in the PIK3CA gene lead to the overactivation of this pathway, promoting uncontrolled cell growth.[12]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.
Alpelisib works by specifically inhibiting the PI3Kα enzyme, thereby blocking the downstream signaling that leads to cancer cell growth and proliferation.[13] The inclusion of the trifluoromethyl group, originating from intermediates like 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, is a deliberate design choice to enhance the drug's efficacy and pharmacokinetic properties.[2][3]
Synthesis Workflow for a Pharmaceutical Intermediate
The synthesis of a pharmaceutical agent like Alpelisib is a multi-step process. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid serves as a starting material for a key fragment of the final drug molecule. The general workflow is outlined below.
Caption: General workflow for the synthesis of a pharmaceutical from a key intermediate.
Safety and Handling
3,3,3-Trifluoro-2,2-dimethylpropanoic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | 889940-13-0 | FT44560 [biosynth.com]
- 5. spectrabase.com [spectrabase.com]
- 6. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 7. 889940-13-0|3,3,3-Trifluoro-2,2-dimethylpropanoic acid|BLD Pharm [bldpharm.com]
- 8. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
